molecular formula C10H21ClN2O3 B1378071 2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride CAS No. 1187930-26-2

2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride

Cat. No. B1378071
M. Wt: 252.74 g/mol
InChI Key: HJYMDZCABLMKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride” is a chemical compound with the molecular formula C10H21ClN2O3. It is also known as "tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate" . This compound is used for research purposes.


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 2-chloro-4,6-dimethoxy-5-nitropyrimidine with Boc-2-(aminomethyl)morpholine-4-carboxylate in the presence of triethylamine and ethanol . The reaction mixture is heated under reflux for 4 hours, after which the ethanol is removed under reduced pressure .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7,11H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.74 g/mol. Other physical and chemical properties such as boiling point, melting point, and density are not specified in the search results.

Scientific Research Applications

  • Catalytic Protodeboronation of Pinacol Boronic Esters
    • Field : Organic Synthesis .
    • Application : This research involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . The process is paired with a Matteson–CH 2 –homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
    • Method : The method involves the use of a radical approach for the catalytic protodeboronation of alkyl boronic esters .
    • Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It causes serious eye irritation and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

tert-butyl 2-(aminomethyl)morpholine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12;/h8H,4-7,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYMDZCABLMKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride

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